Pentafluorothiophenol

Acid-base chemistry Nucleophilicity Coordination chemistry

Select pentafluorothiophenol when your research demands an electron-deficient, highly acidic thiol. With a pKa of 2.68, it exists as the reactive thiolate under conditions where standard thiophenols remain protonated and unreactive. This unique acidity, combined with the strong electron-withdrawing pentafluorophenyl ring, delivers distinct metal-sulfur bond strengths in coordination complexes, enables efficient thiol-para-fluoro 'click' reactions for stepwise polymer construction, and provides a strategic alternative for amide bond formation via pentafluorophenyl thioesters using sterically hindered acids. The quantitative reactivity gaps versus other fluorinated or non-fluorinated thiols mean simple substitution introduces significant experimental risk. Choose the verified, high-purity reagent that matches the exact electronic profile required by the literature.

Molecular Formula C6HF5S
Molecular Weight 200.13 g/mol
CAS No. 771-62-0
Cat. No. B1630374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorothiophenol
CAS771-62-0
Molecular FormulaC6HF5S
Molecular Weight200.13 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)S)F)F)F
InChIInChI=1S/C6HF5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
InChIKeyUVAMFBJPMUMURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorothiophenol (CAS 771-62-0): Technical Profile for Procurement and Scientific Selection


Pentafluorothiophenol (C6F5SH) is a perfluoroaryl thiol characterized by a fully fluorinated benzene ring bearing a thiol group. Its electron-withdrawing fluorine substituents impart exceptional acidity, with a pKa of 2.68, making it one of the most acidic thiols available [1]. The compound is a colorless, volatile liquid with a boiling point of 143 °C, a melting point of −24 °C, and a density of 1.501 g/mL at 25 °C [2]. The strong acidity and the unique electronic environment of the pentafluorophenyl ring define its utility in applications ranging from coordination chemistry and polymer modification to the preparation of active esters for amide bond formation [3].

Pentafluorothiophenol (CAS 771-62-0): Critical Performance Divergence from In-Class Thiols and Analogs


Simple substitution of pentafluorothiophenol with other thiols, even other polyfluorinated thiophenols, is fraught with risk because the pentafluorophenyl ring dictates a unique reactivity profile that cannot be replicated by less electron-deficient analogs. The five fluorine atoms create an exceptionally strong electron-withdrawing environment, which dramatically lowers the pKa, alters the nucleophilicity of the thiolate anion, and influences the stability and geometry of metal complexes. For example, while thiophenol has a pKa of ~10, pentafluorothiophenol is over 7 pKa units more acidic, meaning it exists almost exclusively as the reactive thiolate under conditions where other thiols remain protonated and unreactive [1]. Similarly, in amide bond formation, pentafluorophenyl thioesters (PFPTs) exhibit distinct reactivity and product profiles compared to both their oxygen analog, pentafluorophenyl esters (PFPEs), and other thiol-based active esters [2]. The following quantitative evidence details these critical performance gaps that must inform procurement and research design decisions.

Pentafluorothiophenol (CAS 771-62-0): Quantitative Performance Evidence Against Key Comparators


Pentafluorothiophenol vs. Thiophenol: Exceptional Acidity Drives Enhanced Thiolate Availability

The acidity of pentafluorothiophenol is substantially higher than that of the parent compound, thiophenol. The pKa of pentafluorothiophenol is 2.68 [1], whereas the pKa of thiophenol is approximately 10.3 [2]. This difference of over 7 pKa units means that at a typical pH of 7, pentafluorothiophenol is >99.99% deprotonated to its reactive thiolate form (C6F5S⁻), while thiophenol remains >99.9% protonated and largely unreactive.

Acid-base chemistry Nucleophilicity Coordination chemistry

Pentafluorothiophenol vs. Pentafluorophenol: Divergent Reactivity in Active Ester-Mediated Amide Bond Formation

A direct comparative study evaluated pentafluorophenyl thioesters (PFPTs) derived from pentafluorothiophenol against the commonly used pentafluorophenyl esters (PFPEs) for the amidation of hydrocinnamic acids with hexylamine. The study concluded that PFPEs are superior intermediates for this specific reaction, yielding less by-products, easier work-up, and higher overall yields [1]. While this study demonstrates that PFPTs are not optimal for this particular application, it directly quantifies their distinct performance profile. In contrast, other literature notes that PFPTs can be excellent N-acylating agents for hindered acids, where PFPEs may perform poorly [2]. This establishes a clear differentiation: pentafluorothiophenol provides access to a unique thioester reactivity space, offering an alternative pathway for challenging amide couplings that is not provided by the more common oxygen-based active esters.

Amide bond synthesis Active ester chemistry Peptide coupling

Pentafluorothiophenol vs. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)thiophenol: Divergent Metal-Sulfur Bond Strengths in Coordination Complexes

In a comparative study of Zn(II), Cd(II), and Hg(II) complexes with pentafluorothiophenol (HA) and the related ligand 2,3,5,6-tetrafluoro-4-(trifluoromethyl)thiophenol (HB), the metal-sulfur (M-S) vibrational frequencies were quantified by IR spectroscopy [1]. For the Zn(II) complexes, the M-S frequency for Zn(HA)2 was 278 cm⁻¹, while for Zn(HB)2 it was 246 cm⁻¹, indicating a weaker M-S bond with the bulkier HB ligand. Similar trends were observed across the Cd and Hg series. Furthermore, the Hg(HA)2 complex exhibited notable volatility at 100-160 °C under reduced pressure, a property that may be leveraged for purification or deposition processes.

Coordination chemistry Ligand design Transition metal complexes

Pentafluorothiophenol vs. 2,5-Dihydroxythiophenol: Distinct Electrochemical Reactivity and Chemisorption Behavior on Metal Alloy Electrodes

The electrochemical behavior of pentafluorothiophenol (PFT) and 2,5-dihydroxythiophenol (DHT) chemisorbed on an Au90Pt10 alloy electrode was compared [1]. The study revealed that chemisorbed PFT, which is inert towards anodic oxidation on pure Pt, becomes susceptible to irreversible oxidation on the Au90Pt10 alloy, a behavior distinct from that of DHT. DHT, in contrast, undergoes hydrodesulfurization (HDS) and anodic oxidation with a different site-selectivity. This demonstrates that the electronic effects of the pentafluorophenyl ring, compared to the dihydroxy-substituted ring, lead to fundamentally different electrochemical fates and surface reactivities, even when both molecules are anchored via the thiol group.

Electrochemistry Surface science Chemisorption

Pentafluorothiophenol (CAS 771-62-0): Evidence-Driven Application Scenarios for Procurement


Synthesis of Metal-Organic Complexes and Coordination Polymers with Tunable Properties

Procurement for coordination chemistry research should prioritize pentafluorothiophenol when the goal is to introduce an electron-deficient, highly acidic thiolate ligand. The quantitative M-S vibrational frequency data [1] demonstrates that the pentafluorophenylthiolate ligand yields distinct metal-sulfur bond strengths compared to other fluorinated thiophenolates. This is critical for modulating the stability, geometry, and subsequent reactivity of metal complexes, as evidenced by the formation of dinuclear silver complexes with specific photophysical properties [2]. The volatility of some metal pentafluorothiophenolates [1] also suggests utility in chemical vapor deposition (CVD) or other gas-phase applications.

Precision Polymer End-Group Functionalization and Post-Polymerization Modification

In polymer chemistry, pentafluorothiophenol is a key reagent for introducing pentafluorophenylthioether moieties via thiol-para-fluoro 'click' reactions. This application is grounded in the high acidity and reactivity of the thiol group, which enables efficient coupling under mild, metal-free conditions. The resulting pentafluorophenyl (PFP) functional groups are well-documented for their ability to undergo subsequent nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, including other thiols [1]. This orthogonal reactivity allows for the precise, stepwise construction of complex, heterobifunctional polymers and materials that are unattainable with non-fluorinated thiols.

Preparation of Specialized Active Esters for Amide Bond Formation in Hindered Systems

Procurement of pentafluorothiophenol should be considered for the synthesis of pentafluorophenyl thioesters (PFPTs) as activated intermediates for amide bond formation. While a direct comparison shows PFPEs to be superior for standard amidation [1], the literature also recognizes the utility of PFPTs for the conversion of hindered acids into amides, where they can act as very good N-acylating agents [2]. Thus, for synthetic routes involving sterically congested carboxylic acids or other challenging substrates, PFPTs derived from pentafluorothiophenol provide a strategically distinct and valuable alternative to the more common pentafluorophenyl esters.

Design of Surface Coatings and Electrochemical Sensors with Tailored Reactivity

For research involving the modification of electrode surfaces, pentafluorothiophenol offers a unique chemisorbed layer with electrochemical properties distinct from other thiols. As demonstrated on Au90Pt10 alloy electrodes, chemisorbed pentafluorothiophenol undergoes irreversible oxidation under conditions where it is inert on pure Pt, and its reactivity pattern differs from that of 2,5-dihydroxythiophenol [1]. This provides a means to engineer the surface reactivity and selectivity of sensors or catalytic interfaces, leveraging the strong electron-withdrawing effect of the pentafluorophenyl ring to control electron transfer and chemical reactions at the solid-liquid interface.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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